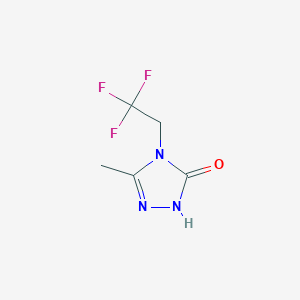

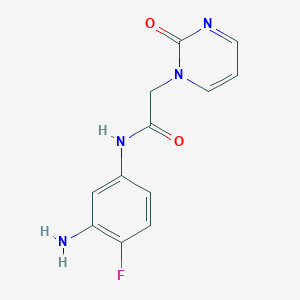

![molecular formula C15H12ClNO2 B2819745 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone CAS No. 64125-27-5](/img/structure/B2819745.png)

2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), which is a compound of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .

Synthesis Analysis

DBO derivatives can be synthesized using various methods. One of the reported methods includes cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . A novel protocol for the synthesis of 11-substituted dibenzo[b,f][1,4]oxazepines has been reported, which includes the generation of a carbamate intermediate using phenyl chloroformate .Molecular Structure Analysis

The molecular formula of “2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone” is C13H8ClNO2 .Chemical Reactions Analysis

The key transformations in the synthesis of 11-substituted dibenzo[b,f][1,4]oxazepines include the generation of a carbamate intermediate using phenyl chloroformate, a microwave-induced transformation of the carbamate intermediate into various urea derivatives, and a subsequent phosphorous oxychloride-induced cyclocondensation .Physical And Chemical Properties Analysis

The average mass of “2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone” is 245.661 Da and the monoisotopic mass is 245.024353 Da .Applications De Recherche Scientifique

Synthetic and Medicinal Chemistry

Compounds such as 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone could be explored within synthetic and medicinal chemistry for developing new pharmacophores. Benzazoles and derivatives, including guanidinobenzazoles and oxazolidinones, have shown a variety of biological activities, suggesting potential therapeutic applications in antimicrobial, antipsychotic, and antidepressant drug development. For example, the review on "Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest" highlights the significance of benzazoles in medicinal chemistry, showcasing their diverse biological activities and the importance of synthetic chemists in developing compounds with potential therapeutic applications (Rosales-Hernández et al., 2022).

Environmental Impact and Remediation

The study on "Occurrence, fate and behavior of parabens in aquatic environments: a review" provides insight into how compounds with phenolic groups, similar to the structure of interest, might behave in aquatic environments and their potential impact as emerging contaminants. This research indicates that such compounds, if used or produced industrially, could have implications for water treatment and environmental pollution (Haman et al., 2015).

Orientations Futures

DBO derivatives are of growing pharmaceutical interest due to their diverse pharmacological activity . The development of new synthetic protocols will serve as a guide to chemists in developing DBO derivatives of pharmacological interest . The simplicity of the experiments, wide substrate scope, and avoidance of toxic phosgene, makes the novel methodology a useful addition in the collection of 11-substituted dibenzo[b,f][1,4]oxazepine syntheses .

Propriétés

IUPAC Name |

1-(6H-benzo[b][1,4]benzoxazepin-5-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-9-15(18)17-10-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUACEXFGDIRLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

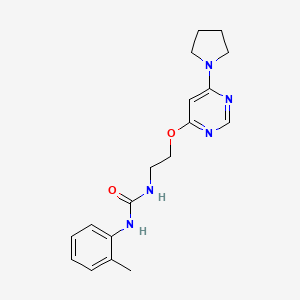

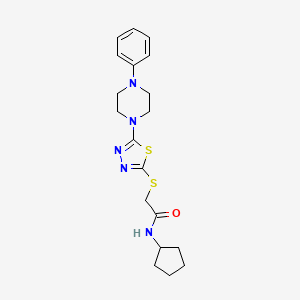

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

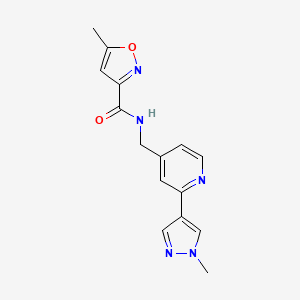

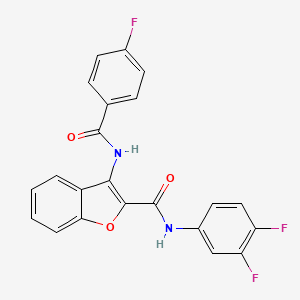

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)

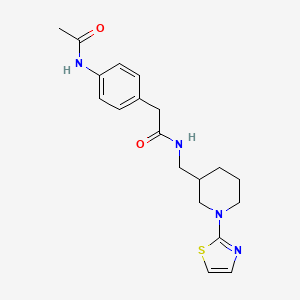

![N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2819678.png)

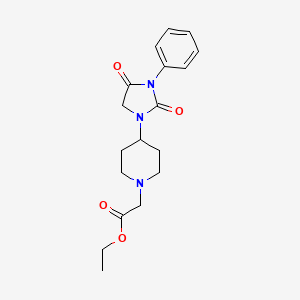

![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)

![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)

![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)